2-Bromo-6-chloro-5-fluoroaniline
Description
Significance of Halogenated Anilines in Advanced Organic Synthesis
Halogenated anilines are fundamental precursors in the synthesis of a vast array of complex organic molecules, including pharmaceuticals, agrochemicals, and dyes. innospk.comchemicalbook.com The presence of halogen atoms on the aromatic ring provides reactive handles for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, which are powerful methods for constructing carbon-carbon and carbon-heteroatom bonds. strem.com
The strategic placement of halogens can direct subsequent chemical reactions to specific positions on the aniline (B41778) ring, a crucial aspect for building intricate molecular architectures. For instance, the varying reactivity of C-Br versus C-Cl bonds under certain catalytic conditions allows for sequential, selective functionalization.
Moreover, the incorporation of halogens, particularly fluorine, into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. sigmaaldrich.comsigmaaldrich.com A notable example is the use of 2-bromo-6-fluoroaniline (B133542) as a key intermediate in the synthesis of Letermovir, an antiviral medication used for preventing cytomegalovirus (CMV) infections. google.comcphi-online.com This highlights the direct impact of halogenated anilines on the development of modern therapeutics. The varied substitution patterns found in compounds like 2-bromo-4-chloro-6-fluoroaniline (B70090) and 2-bromo-6-chloro-4-fluoroaniline (B1268482) make them valuable in creating fragments for pharmacologically active agents. sigmaaldrich.comsigmaaldrich.com
Overview of Research Trajectories for Multifunctional Aromatic Amines
Multifunctional aromatic amines, a category that includes polyhalogenated anilines, are at the forefront of several research trajectories. ontosight.ai Their importance stems from their role as versatile scaffolds upon which molecular complexity can be built. numberanalytics.com Current research focuses on developing new synthetic methodologies to produce these amines with high regioselectivity and efficiency. nih.gov
One major research avenue is their application in medicinal chemistry. The ability to introduce multiple, different halogen atoms allows for fine-tuning the electronic and lipophilic properties of a molecule, which is essential for optimizing drug-receptor interactions and pharmacokinetic profiles.
In materials science, aromatic amines are precursors to high-performance polymers and organic electronic materials, such as organic light-emitting diodes (OLEDs). The specific substitution pattern on the aromatic ring can influence the polymer's conductivity, thermal stability, and optical properties.
Furthermore, chemists are exploring novel catalytic systems that can selectively activate one halogen over another in polyhalogenated systems, opening up new pathways for creating previously inaccessible molecules. google.com The development of synthetic routes to anilines from readily available starting materials like cyclohexanones is also an active area of investigation, aiming for more sustainable and cost-effective production processes. researchgate.net
Detailed Research Findings
Due to the limited availability of specific research data for 2-Bromo-6-chloro-5-fluoroaniline, the following table presents findings for its closely related structural isomers, providing insight into the physical properties and applications of this compound class.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Reported Application/Use |
|---|---|---|---|---|---|
| 2-Bromo-4-chloro-6-fluoroaniline | 195191-47-0 | C₆H₄BrClFN | 224.46 | 41-43 | Intermediate in the preparation of a bradykinin (B550075) B1 antagonist. sigmaaldrich.com |
| 2-Bromo-6-chloro-4-fluoroaniline | 201849-14-1 | C₆H₄BrClFN | 224.46 | 54-58 | Pharmaceutical intermediate. sigmaaldrich.comcphi-online.com |
| 2-Bromo-6-fluoroaniline | 65896-11-9 | C₆H₅BrFN | 190.01 | Not specified | Intermediate for Letermovir; preparation of AMPA receptor modulators. google.comcphi-online.comchemicalbook.com |
| 2-Bromo-5-chloroaniline | 823-57-4 | C₆H₅BrClN | 206.47 | 38 | Intermediate for pharmaceuticals, agrochemicals, and dyes. innospk.comchemicalbook.com |
Structure
3D Structure
Properties
Molecular Formula |
C6H4BrClFN |
|---|---|
Molecular Weight |
224.46 g/mol |
IUPAC Name |
6-bromo-2-chloro-3-fluoroaniline |
InChI |
InChI=1S/C6H4BrClFN/c7-3-1-2-4(9)5(8)6(3)10/h1-2H,10H2 |
InChI Key |
DENPRDHJRLXLKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)N)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Bromo 6 Chloro 5 Fluoroaniline
Direct Halogenation Approaches
Direct halogenation of an aniline (B41778) derivative is often the most straightforward approach. However, the high reactivity of the aniline ring, activated by the amino group, can lead to a lack of selectivity and the formation of multiple isomers. byjus.comchemistrysteps.com
Bromination of o-Fluoroaniline and Selectivity Challenges
The synthesis of 2-Bromo-6-chloro-5-fluoroaniline could conceivably start from o-fluoroaniline. chemicalbook.commerckmillipore.comsigmaaldrich.com The amino group is a powerful ortho-, para-director, meaning that electrophilic substitution reactions like bromination will preferentially occur at the positions ortho and para to the -NH2 group. In the case of o-fluoroaniline, the para-position (position 4) and the other ortho-position (position 6) are activated.
However, direct bromination of anilines often leads to polybromination due to the strong activating effect of the amino group. byjus.comchemistrysteps.com For instance, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline. byjus.combyjus.com To achieve selective monobromination at the desired position, the activating effect of the amino group must be modulated.
One common strategy is the protection of the amino group, for example, through acetylation to form an acetanilide (B955). byjus.comchemistrysteps.com The resulting N-acetyl group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled halogenation. The steric bulk of the acetyl group can also influence the regioselectivity of the substitution.
A patent describes an improved process for the preparation of 4-bromo-2-fluoroaniline, a related compound, by reacting 2-fluoroaniline (B146934) with a brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (dibromantin) in a solvent such as dimethylformamide (DMF). google.com This method is reported to give high yields and selectivity for bromination at the 4-position. google.com
Regioselective Chlorination Strategies
Introducing a chlorine atom regioselectively onto a fluoroaniline (B8554772) ring presents similar challenges. Direct chlorination of unprotected anilines can be achieved using various reagents, but controlling the position of chlorination is key. The use of copper(II) chloride (CuCl2) in an ionic liquid has been shown to be an effective method for the para-chlorination of various unprotected aniline derivatives with high yield and regioselectivity. beilstein-journals.orgresearchgate.net This method offers a safer and more environmentally friendly alternative to traditional methods that may require harsh conditions or protecting groups. beilstein-journals.org For 2-fluoroaniline, this method would be expected to yield primarily 4-chloro-2-fluoroaniline.
For achieving chlorination at a specific meta-position, which is generally disfavored in electrophilic aromatic substitution of anilines, more advanced techniques are required. Palladium-catalyzed meta-C–H chlorination of anilines using norbornene as a mediator has been developed. nih.gov This method allows for the introduction of a chlorine atom at the meta-position relative to the directing group. nih.gov Another approach involves palladium-catalyzed meta-C–H bromination and chlorination of aniline derivatives using N-bromophthalimide (NBP) or related reagents, which can overcome the inherent ortho/para selectivity. nih.gov
Multi-step Synthetic Sequences
Due to the challenges in achieving the desired polysubstitution pattern via direct halogenation, multi-step synthetic sequences are often necessary. uva.nllibretexts.org These routes offer greater control over the introduction of each substituent.
Amino Group Protection and Activation Strategies
As mentioned previously, protecting the highly activating amino group is a common and crucial strategy in the synthesis of substituted anilines. byjus.comchemistrysteps.com Acetylation of the amino group to form an acetanilide is a widely used method. byjus.comchemistrysteps.com The acetamido group is less activating and its steric bulk can help direct incoming electrophiles to the less hindered para-position. chemistrysteps.com After the desired substitution reactions are completed, the acetyl group can be readily removed by hydrolysis to regenerate the amine.
A patent for the preparation of 2-bromo-6-fluoroaniline (B133542) explicitly details a multi-step process starting with the protection of the amino group of o-fluoroaniline. google.com
Table 1: Amino Group Protection
| Protecting Group | Reagent | Key Features |
| Acetyl | Acetic anhydride (B1165640) or acetyl chloride | Reduces the activating effect of the amino group, allows for more controlled halogenation. byjus.comchemistrysteps.com |
Sulfonylation and Amidation for Controlled Bromination
Sulfonylation of the amino group is another effective strategy to control subsequent electrophilic substitution reactions. The resulting sulfonamide group is a deactivating group and a meta-director, which can be useful for directing substituents to positions that are not accessible in the parent aniline. However, for directing ortho-bromination, a different approach is needed.
A patented method for synthesizing 2-bromo-6-fluoroaniline involves the sulfonylation and amidation of an N-protected o-fluoroaniline intermediate. google.com This is followed by a bromination step. google.com This suggests that the introduction of a sulfonyl group can be strategically employed to control the position of bromination. Another patent describes a process where 2-fluoroaniline is first treated with sulfuric acid, followed by reaction with hydrogen bromide and hydrogen peroxide to introduce a bromine atom and a sulfonic acid group. wipo.int The sulfonic acid group can later be removed. wipo.int
Direct sulfonylation of anilines can also be achieved under mild, visible-light-mediated photoredox conditions using sulfinate salts. nih.gov This method allows for the introduction of sulfonyl groups onto aniline derivatives. nih.gov
Strategic Incorporation of Halogen Atoms via Directed Ortho Metalation or Similar Methods
Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. harvard.eduwikipedia.org In this method, a directing group on the aromatic ring coordinates to an organolithium reagent, directing deprotonation (metalation) to the adjacent ortho-position. wikipedia.org The resulting aryllithium species can then react with an electrophile to introduce a substituent at that specific position. wikipedia.org
For aniline derivatives, the amino group itself or a protected form can act as a directing group. This allows for the specific introduction of a halogen atom at the ortho-position. Copper-catalyzed direct ortho-halogenation of protected anilines under aerobic conditions has been reported as a practical method with excellent mono-substitution selectivity and high ortho-regiocontrol. rsc.org
While direct halogenation can be challenging, a combination of these advanced synthetic methodologies, including strategic protection of the amino group, controlled halogenation reactions, and potentially the use of directed metalation techniques, provides a viable pathway to the target compound, this compound. The choice of a specific route will depend on factors such as the availability of starting materials, desired yield, and scalability of the process.
Reductive Transformations of Halogenated Nitroarenes
The most common and industrially significant route to aromatic amines is the reduction of the corresponding nitroarenes. nih.govacs.orgacs.org For this compound, the logical precursor is a tri-substituted nitrobenzene, such as 1-bromo-5-chloro-3-fluoro-2-nitrobenzene. The primary challenge in this transformation is the chemoselective reduction of the nitro group without cleaving the carbon-halogen bonds (dehalogenation), a common side reaction. nih.govresearchgate.net
Several methodologies are employed for the reduction of halogenated nitroarenes, each with distinct advantages and limitations. wikipedia.org Catalytic hydrogenation is a widely used industrial method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel. wikipedia.org While highly efficient, these catalysts can also promote dehalogenation, especially with more reactive halogens like bromine and iodine. nih.gov To mitigate this, reaction conditions such as temperature, pressure, and solvent must be carefully controlled. acs.org For instance, selective nitro reduction in the presence of multiple halogens has been achieved at room temperature, whereas higher temperatures can lead to dehalogenation. nih.gov
Another common approach is the use of metal-acid systems, such as iron in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl2) in hydrochloric acid. nih.govwikipedia.org These methods are often more chemoselective for the nitro group and are less likely to cause dehalogenation, making them suitable for laboratory-scale synthesis of complex halogenated anilines. researchgate.net However, these stoichiometric reductions generate significant metal waste, which can be problematic for large-scale industrial applications. youtube.com
Recent advancements have focused on developing more selective and sustainable catalytic systems. This includes the use of specialized catalysts, such as sulfided platinum, which has shown high chemoselectivity in the reduction of nitro groups in the presence of activated heteroaryl halides. sci-hub.st Additionally, transfer hydrogenation, using hydrogen donors like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst, offers a milder and often more selective alternative to high-pressure hydrogenation. nih.govrsc.org
| Method | Reagents | Key Characteristics |
| Catalytic Hydrogenation | H₂, Pd/C, Raney Nickel, PtO₂ | High efficiency, suitable for industrial scale. Risk of dehalogenation, especially with bromo and iodo substituents. nih.govwikipedia.org |
| Metal/Acid Reduction | Fe/AcOH, SnCl₂, Zn/HCl | Good chemoselectivity, less prone to dehalogenation. Generates significant metal waste, less ideal for large scale. nih.govwikipedia.org |
| Transfer Hydrogenation | Hydrazine hydrate, Formate salts | Milder conditions, often high selectivity. Avoids the need for high-pressure hydrogen gas. nih.govrsc.org |
| Sulfide Reduction | Na₂S, (NH₄)₂S | Can be selective for one nitro group in the presence of others. wikipedia.org |
Yield Enhancement and Impurity Avoidance in Synthesis
Achieving high yield and purity in the synthesis of this compound is paramount for its utility as a chemical intermediate. The primary sources of yield loss and impurity formation are incomplete reactions and side reactions, such as dehalogenation and the formation of dimeric products.
Yield Enhancement: To maximize the yield of the desired aniline, optimization of reaction parameters is crucial. In catalytic hydrogenation, the choice of catalyst and support can significantly impact performance. For example, some studies have shown that catalysts supported on nitrogen-doped carbon nanofibers can enhance selectivity and reaction rates. sci-hub.st The solvent system also plays a critical role; protic solvents like ethanol (B145695) and water are often used and can influence catalyst activity and selectivity. researchgate.net The use of additives or catalyst poisons can suppress unwanted side reactions. For instance, in the reduction of bromonitroarenes, certain inhibitors can be added to prevent de-bromination. wikipedia.org
Impurity Avoidance: The reduction of nitroarenes can proceed through several intermediates, including nitrosobenzene (B162901) and hydroxylamine (B1172632) species. acs.orgacs.org If these intermediates accumulate, they can react with each other or with the final aniline product to form impurities like azoxybenzenes and azobenzenes. acs.org Careful control of reaction temperature and hydrogen pressure can minimize the accumulation of these intermediates. google.com
Dehalogenation is another major source of impurities. The C-Br bond is generally more susceptible to hydrogenolysis than the C-Cl bond. Therefore, in the synthesis of this compound, the formation of 6-chloro-5-fluoroaniline would be a likely impurity if de-bromination occurs. Milder reaction conditions and the use of more selective reducing agents, such as iron in acidic media, can help to avoid this. researchgate.net
Post-reaction purification is also essential. This typically involves neutralization of the reaction mixture, extraction of the product into an organic solvent, and subsequent purification by techniques such as distillation or chromatography to remove any remaining impurities.
| Impurity Type | Formation Pathway | Mitigation Strategy |
| Dehalogenated Products | Hydrogenolysis of C-X bonds | Use of milder reducing agents (e.g., Fe/acid), lower reaction temperatures, selective catalysts. nih.govresearchgate.net |
| Azoxy/Azo Compounds | Condensation of nitroso and hydroxylamine intermediates | Strict control of reaction conditions to prevent intermediate accumulation. acs.org |
| Hydroxylamine Intermediates | Incomplete reduction of the nitro group | Ensuring sufficient reaction time and catalyst activity for complete reduction. acs.org |
| Ring Hydrogenated Products | Hydrogenation of the aromatic ring | Lowering the concentration of the nitro-compound in an amine solvent can increase these by-products. google.com |
Comparison of Synthetic Efficiency and Scalability
The choice of a synthetic method for this compound depends on the desired scale of production, cost considerations, and environmental impact.
Transfer Hydrogenation represents a compromise between the two. It avoids the need for high-pressure hydrogenation equipment, making it safer and more accessible for smaller-scale production. nih.gov The efficiency can be high, but the cost of the hydrogen donor (e.g., hydrazine) can be a factor. Its scalability is generally considered to be less than that of direct catalytic hydrogenation but better than stoichiometric metal reductions.
| Method | Efficiency (Yield/Time) | Scalability | Key Considerations |
| Catalytic Hydrogenation | High | Excellent | High initial catalyst cost; potential for dehalogenation; requires specialized high-pressure equipment. acs.orgyoutube.com |
| Metal/Acid Reduction | Moderate to High | Poor | Generates large amounts of waste; difficult workup; low atom economy. rsc.orgwikipedia.org |
| Transfer Hydrogenation | High | Good | Avoids high-pressure H₂; cost of hydrogen donor; suitable for medium-scale production. nih.gov |
Mechanistic Studies of Chemical Reactivity of 2 Bromo 6 Chloro 5 Fluoroaniline
Nucleophilic Substitution Reactions
The benzene (B151609) ring of 2-Bromo-6-chloro-5-fluoroaniline is substituted with three halogen atoms and an amino group. These substituents profoundly influence the molecule's susceptibility to nucleophilic attack.
Reactivity of Halogen Substituents Towards Nucleophiles
In the context of nucleophilic aromatic substitution (SNAr), the reactivity of halogens as leaving groups is a critical factor. The rate of substitution is dependent on both the ability of the halogen to stabilize a negative charge (electronegativity and polarizability) and the C-X bond strength. Generally, the order of reactivity for halogens in SNAr reactions is I > Br > Cl > F. This is because the C-I and C-Br bonds are weaker and more polarizable than C-Cl and C-F bonds, making them better leaving groups.
For this compound, it is anticipated that the bromine atom would be more susceptible to substitution by a nucleophile than the chlorine atom, which in turn would be more reactive than the fluorine atom. The positions of these halogens relative to the activating amino group and the deactivating effects of the other halogens will also play a crucial role in determining the precise conditions required for substitution.
Role of the Amine Functionality in Substitution Pathways
The amino (-NH2) group is a potent activating group in electrophilic aromatic substitution due to its ability to donate electron density to the aromatic ring through resonance. Conversely, in nucleophilic aromatic substitution, the electron-donating nature of the amino group deactivates the ring towards attack by nucleophiles.
However, the amino group can be converted into a diazonium salt (-N2+) by treatment with nitrous acid. A diazonium group is an exceptionally good leaving group, and its presence on the aromatic ring strongly activates the ring towards nucleophilic substitution. This two-step process, known as diazotization followed by substitution (e.g., the Sandmeyer reaction), provides a versatile pathway for introducing a wide range of nucleophiles onto the aromatic ring, replacing the original amino functionality.
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The halogen substituents on this compound make it a prime candidate for such transformations.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The relative reactivity of the C-X bonds in palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-Br > C-Cl. This selectivity is primarily attributed to the bond dissociation energies of the carbon-halogen bonds, which dictate the ease of the initial oxidative addition step to the low-valent metal catalyst (typically Pd(0)).
Given this trend, it is highly probable that cross-coupling reactions involving this compound would occur selectively at the C-Br bond. For instance, in a Suzuki coupling with an organoboron reagent, a Heck reaction with an alkene, or a Sonogashira coupling with a terminal alkyne, the carbon-bromine bond would be the expected site of reaction, leaving the chloro and fluoro substituents intact. Achieving substitution at the C-Cl bond would likely require more forcing reaction conditions or a catalyst system specifically designed for C-Cl bond activation.
Table 1: Predicted Selectivity in Cross-Coupling Reactions of this compound
| Coupling Reaction | Expected Site of Reactivity | Rationale |
|---|---|---|
| Suzuki Coupling | C-Br | Lower bond dissociation energy of C-Br vs. C-Cl |
| Heck Reaction | C-Br | Preferential oxidative addition at the C-Br bond |
C-N and C-C Bond Forming Reactions
Beyond the classic named cross-coupling reactions, this compound is a potential substrate for other important bond-forming reactions. Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, could be employed to replace the bromine or chlorine atoms with a new amine functionality. As with other cross-coupling reactions, selective substitution at the C-Br bond would be the anticipated outcome under standard conditions.
Similarly, other palladium- or copper-catalyzed reactions for C-C bond formation, such as the Stille or Kumada couplings, would be expected to show a preference for the more reactive C-Br bond.
Ligand Design and Catalyst Optimization for Selective Coupling
Achieving selective transformation at either the C-Br or the less reactive C-Cl bond in this compound would be a significant synthetic challenge. The design of the phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands on the metal catalyst is paramount in controlling reactivity and selectivity.
For selective C-Br coupling, a less reactive catalyst system might be employed to avoid competitive reaction at the C-Cl bond. Conversely, to target the C-Cl bond, a more electron-rich and sterically demanding ligand would likely be required to facilitate the more difficult oxidative addition step at the stronger C-Cl bond. This might also necessitate a two-step approach where the C-Br bond is first reacted, followed by a change in catalyst system and conditions to address the C-Cl bond.
Electrophilic Aromatic Substitution Reactions
The benzene ring of this compound is the primary site for electrophilic attack. The regioselectivity and rate of these reactions are dictated by the directing and activating or deactivating nature of the amino, bromo, chloro, and fluoro substituents.
Directing Effects of Halogen and Amino Substituents
The amino group (-NH₂) is a powerful activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic ring through resonance. byjus.comchemistrysteps.com This donation increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.
Conversely, the halogen substituents (bromo, chloro, and fluoro) are deactivating groups due to their inductive electron-withdrawing effect. However, they are also ortho-, para-directors because their lone pair electrons can be donated to the ring via resonance. byjus.com In the case of this compound, the positions ortho and para to the strongly activating amino group are already occupied by halogen atoms (bromo and chloro) or a fluoro substituent.
The directing effects of the substituents on this compound are summarized in the table below. The positions are numbered starting from the carbon bearing the amino group as C1.
| Substituent | Position | Electronic Effect | Directing Influence |
| -NH₂ | 1 | Activating (Resonance) | Ortho, Para |
| -Br | 2 | Deactivating (Inductive), Ortho, Para-directing (Resonance) | --- |
| -Cl | 6 | Deactivating (Inductive), Ortho, Para-directing (Resonance) | --- |
| -F | 5 | Deactivating (Inductive), Ortho, Para-directing (Resonance) | --- |
Given the substitution pattern, the only available position for electrophilic attack is C4, which is para to the bromo substituent and meta to the amino, chloro, and fluoro substituents. The powerful activating effect of the amino group, despite being sterically hindered, will strongly influence the reactivity of the ring. However, direct electrophilic substitution on the unprotected aniline (B41778) can be challenging due to potential side reactions and the deactivating nature of the three halogen atoms.
Competitive Halogenation and Nitration Studies
Direct halogenation of anilines is often difficult to control and can lead to poly-halogenated products. chemistrysteps.com For this compound, the strong activation by the amino group would favor substitution, but the single available position (C4) and the deactivating effect of the existing halogens would modulate the reactivity.
Nitration of anilines in strong acidic media (e.g., a mixture of nitric acid and sulfuric acid) is complicated by the protonation of the amino group to form the anilinium ion (-NH₃⁺). byjus.comyoutube.comkhanacademy.org This ion is a strong deactivating group and a meta-director. Consequently, nitration of aniline often yields a significant amount of the meta-substituted product. byjus.comlearncbse.in In the case of this compound, nitration would likely lead to substitution at the C4 position, which is meta to the anilinium ion.
To achieve selective mono-substitution and avoid side reactions, the amino group is often protected, for instance, by acetylation. chemistrysteps.comwikipedia.org A plausible reaction scheme for the bromination of N-acetylated this compound is presented below.
| Reactant | Reagent | Conditions | Major Product |
| N-(2-Bromo-6-chloro-5-fluorophenyl)acetamide | Br₂ in Acetic Acid | Mild | N-(4-Bromo-2,6-dichloro-5-fluorophenyl)acetamide |
Functional Group Interconversions and Derivatization
The amino group of this compound is a key site for various functional group transformations, enabling the synthesis of a wide range of derivatives.
Acylation and Amidation Reactions of the Amino Group
The amino group of this compound readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. learncbse.inwikipedia.org This reaction is often employed to protect the amino group during subsequent electrophilic aromatic substitution reactions. For example, the reaction with acetyl chloride would yield N-(2-Bromo-6-chloro-5-fluorophenyl)acetamide.
| Reactant | Reagent | Product |
| This compound | Acetyl chloride | N-(2-Bromo-6-chloro-5-fluorophenyl)acetamide |
| This compound | Benzoyl chloride | N-(2-Bromo-6-chloro-5-fluorophenyl)benzamide |
Transformations Involving Carbon Dioxide
While specific studies on the reaction of this compound with carbon dioxide were not found, analogous anilines are known to react with CO₂ to form carbamic acids, which can be further converted to ureas or isocyanates under certain conditions. The synthesis of urea (B33335) derivatives from various amines is a well-established process in organic chemistry. clockss.org
Rearrangement Reactions and Structural Rearrangements
There is no specific information in the searched literature regarding rearrangement reactions of this compound. However, halogenated anilines can, in principle, undergo certain types of rearrangements under specific conditions. For instance, the Hofmann and Bamberger rearrangements are known for anilines and their derivatives, but their applicability to this specific, highly substituted aniline has not been documented. chemistrysteps.comwiley-vch.de
Spectroscopic and Structural Characterization of 2 Bromo 6 Chloro 5 Fluoroaniline
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, encompassing FTIR and Raman techniques, is essential for identifying the functional groups and understanding the molecular vibrations of a compound.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The specific frequencies of absorbed radiation correspond to the types of chemical bonds and functional groups present. For 2-Bromo-6-chloro-5-fluoroaniline, characteristic absorption bands would be expected for the N-H stretches of the amine group, C-H and C-C stretching and bending vibrations of the benzene (B151609) ring, and the C-F, C-Cl, and C-Br stretching vibrations. Without experimental data, a precise data table cannot be constructed.
Raman Spectroscopy for Molecular Vibrations and Conformation
Raman spectroscopy provides complementary information to FTIR. It detects the inelastic scattering of monochromatic light, revealing vibrational modes within the molecule. It is particularly effective for identifying non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would help to confirm the assignments made from the FTIR spectrum and provide further insight into the molecule's conformational structure. Specific data is not currently available.
Correlative Analysis of Theoretical and Experimental Vibrational Data
In modern chemical analysis, experimental vibrational data are often compared with theoretical calculations, typically performed using Density Functional Theory (DFT) methods. rsc.org This correlative approach allows for a more confident and detailed assignment of the observed vibrational bands. rsc.org Researchers compute the vibrational frequencies of a molecule's optimized geometry and scale the results to better match the experimental spectrum. rsc.org This process helps to resolve ambiguities in band assignments and provides a deeper understanding of the molecule's vibrational properties. Such an analysis for this compound is contingent on obtaining experimental spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.
Proton (¹H) NMR Spectral Interpretation
¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the spectrum would show distinct signals for the two protons on the aromatic ring and the two protons of the amine (NH₂) group. The chemical shifts, splitting patterns (due to spin-spin coupling with neighboring fluorine and hydrogen atoms), and integration of these signals would confirm the substitution pattern on the benzene ring. No experimental ¹H NMR data for this specific compound has been published.
Carbon-13 (¹³C) NMR Chemical Shift Assignments
¹³C NMR spectroscopy identifies the different carbon environments in a molecule. A ¹³C NMR spectrum of this compound would display six distinct signals corresponding to the six carbon atoms of the benzene ring. The chemical shifts of these signals are influenced by the attached substituents (bromine, chlorine, fluorine, and the amino group). The coupling between carbon and fluorine atoms (C-F coupling) would provide further definitive evidence for the structure. As with other spectroscopic data, published ¹³C NMR spectra for this compound are not available.
Fluorine-19 (¹⁹F) NMR for Fluoro-Substituted Aromatics
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful tool for the structural elucidation of organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. In fluoro-substituted aromatic compounds like this compound, the ¹⁹F chemical shift is highly sensitive to the electronic environment and the nature of other substituents on the aromatic ring.
The chemical shift of the fluorine atom in this compound would be influenced by the presence of the amino (-NH₂), bromo (-Br), and chloro (-Cl) groups. Generally, electron-donating groups like -NH₂ tend to shield the fluorine nucleus, causing an upfield shift (more negative ppm values), while electron-withdrawing halogens induce a downfield shift. The precise chemical shift would be a net effect of these competing influences. For instance, in 2-fluoroaniline (B146934), the ¹⁹F chemical shift is reported, providing a baseline for comparison. spectrabase.com In similar fluoroaniline (B8554772) derivatives, ¹⁹F chemical shifts are often observed in a specific range, which can be used for preliminary assignment. rsc.org
Furthermore, ¹⁹F NMR spectra exhibit through-bond J-coupling with nearby protons (¹H) and carbons (¹³C). The magnitude of these coupling constants (ⁿJFH and ⁿJFC) depends on the number of bonds separating the nuclei and their spatial orientation. These couplings are invaluable for confirming the position of the fluorine atom on the aromatic ring. For this compound, one would expect to observe coupling between the ¹⁹F nucleus and the two aromatic protons (H-3 and H-4), with typical magnitudes for ortho (³JFH) and meta (⁴JFH) couplings.
Table 1: Expected ¹⁹F NMR Parameters for this compound
| Parameter | Expected Observation | Rationale |
|---|---|---|
| Chemical Shift (δ) | Dependent on solvent, typically referenced to CFCl₃. | Influenced by the electronic effects of -NH₂, -Br, and -Cl substituents. |
| Coupling to H-3 | Doublet of doublets (dd) | Coupling to adjacent H-4 (³JFH) and meta H-3 (⁴JFH). |
| Coupling to H-4 | Doublet of doublets (dd) | Coupling to adjacent F-5 (³JHF) and ortho H-3 (³JHH). |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals in this compound, a suite of two-dimensional (2D) NMR experiments is essential. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This homonuclear experiment reveals scalar (J) couplings between protons. sdsu.edu For this compound, a cross-peak would be expected between the signals corresponding to the aromatic protons at positions 3 and 4, as they are vicinally coupled (³JHH). This would confirm their adjacency on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (¹JCH). youtube.comsdsu.edu The HSQC spectrum would show correlations for the two C-H units in the aromatic ring (C-3/H-3 and C-4/H-4), allowing for the direct assignment of these carbons based on the previously assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.comsdsu.edu This is crucial for assigning the quaternary (non-protonated) carbons. For example, the proton at H-3 would show correlations to the carbons at C-1 (³JCH), C-2 (²JCH), C-4 (²JCH), and C-5 (³JCH). Similarly, H-4 would show correlations to C-2 (³JCH), C-3 (²JCH), C-5 (²JCH), and C-6 (³JCH). The protons of the amino group (-NH₂) would be expected to show correlations to the ortho carbons, C-1 and C-6. By piecing together this connectivity map, a complete and unambiguous assignment of the entire carbon skeleton can be achieved. In aromatic systems, ³J couplings are often stronger than ²J couplings, which can aid in assignments. youtube.com
Table 2: Predicted 2D NMR Correlations for Structural Elucidation
| 2D NMR Experiment | Expected Key Correlations | Information Gained |
|---|---|---|
| COSY | H-3 ↔ H-4 | Confirms adjacency of the two aromatic protons. |
| HSQC | H-3 ↔ C-3; H-4 ↔ C-4 | Assigns the protonated aromatic carbons. |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides critical information about a molecule's mass and its fragmentation patterns, which aids in structural confirmation. The nominal molecular weight of this compound (C₆H₄BrClFN) is 225 g/mol .
However, the mass spectrum is complicated by the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). docbrown.info This results in a characteristic cluster of molecular ion peaks ([M]⁺). The most prominent peaks in this cluster would be:
[C₆H₄⁷⁹Br³⁵ClFN]⁺ at m/z 225
[C₆H₄⁸¹Br³⁵ClFN]⁺ and [C₆H₄⁷⁹Br³⁷ClFN]⁺ at m/z 227
[C₆H₄⁸¹Br³⁷ClFN]⁺ at m/z 229
The relative intensities of these peaks create a unique isotopic signature that confirms the presence of one bromine and one chlorine atom in the molecule.
Under collision-induced dissociation (CID), protonated haloanilines undergo characteristic fragmentation. researchgate.netmiamioh.edu For this compound, likely fragmentation pathways would include:
Loss of a halogen radical: Ejection of a bromine radical (·Br) or a chlorine radical (·Cl) from the molecular ion.
Loss of hydrogen halide: Elimination of HBr, HCl, or HF. The "ortho effect" observed in some haloanilines suggests that the loss of a hydrogen halide can be a significant fragmentation pathway for ortho-substituted isomers. researchgate.net
Loss of ammonia (B1221849) or related species: Fragmentation involving the aniline (B41778) functional group.
Table 3: Predicted Mass Spectrometry Data
| Ion Type | Predicted m/z Values | Interpretation |
|---|---|---|
| Molecular Ion ([M]⁺) | 225, 227, 229 | Isotopic cluster confirming the presence of one Br and one Cl atom. |
| Fragment Ion ([M-Br]⁺) | 146, 148 | Loss of a bromine radical from the molecular ion. |
| Fragment Ion ([M-Cl]⁺) | 190, 192 | Loss of a chlorine radical from the molecular ion. |
| Fragment Ion ([M-HBr]⁺) | 144 | Loss of a neutral hydrogen bromide molecule. |
Computational and Theoretical Investigations of 2 Bromo 6 Chloro 5 Fluoroaniline
Charge Distribution and Electrostatic Potential Mapping
Mulliken Population Analysis
No published studies containing a Mulliken population analysis for 2-Bromo-6-chloro-5-fluoroaniline were found. This analysis would typically provide insights into the partial atomic charges and the electronic distribution across the molecule.
Molecular Electrostatic Potential (MEP) Surfaces
Information regarding the Molecular Electrostatic Potential (MEP) surfaces for this compound is not available in the searched scientific literature. An MEP analysis would identify the electrophilic and nucleophilic sites, crucial for predicting the molecule's reactivity.
Nonlinear Optical (NLO) Properties and First-Order Hyperpolarizability
No data on the nonlinear optical (NLO) properties, such as dipole moment (μ), polarizability (α), or the first-order hyperpolarizability (β), could be located for this compound. Such data would be essential for evaluating its potential in optical applications.
Thermodynamic Properties and Stability Predictions
There are no available studies detailing the calculated thermodynamic properties (e.g., enthalpy, entropy, Gibbs free energy) or stability predictions for this compound.
Reaction Mechanism Prediction through Computational Modeling
No computational modeling studies predicting the reaction mechanisms involving this compound were found. Such research would provide a theoretical understanding of its synthesis and reactivity pathways.
Emerging Research Trajectories and Perspectives on 2 Bromo 6 Chloro 5 Fluoroaniline
Sustainable and Green Chemistry Approaches to Synthesis
The synthesis of polysubstituted anilines, including 2-Bromo-6-chloro-5-fluoroaniline, has traditionally relied on multi-step processes that can involve harsh reagents and generate significant waste. Modern research is actively pursuing more environmentally benign methodologies, aligning with the principles of green chemistry.
Key strategies in the sustainable synthesis of related halogenated anilines include minimizing the use of hazardous solvents, employing catalytic systems over stoichiometric reagents, and improving reaction efficiency. sci-hub.sttandfonline.com For instance, the bromination of anilines, a crucial step in producing bromo-substituted derivatives, is being reimagined. Instead of using hazardous liquid bromine, greener approaches utilize combinations like ceric ammonium (B1175870) nitrate (B79036) and potassium bromide in aqueous-ethanolic media. sci-hub.stacs.org
Recent patented methods for synthesizing related isomers, such as 2-bromo-6-fluoroaniline (B133542), highlight innovative routes that improve safety and efficiency. One such method starts with the inexpensive and readily available o-fluoroaniline. google.com The process involves a strategic protection of the amino group, followed by sulfonylation, bromination, and subsequent removal of the directing group. google.com This approach cleverly bypasses the formation of unwanted para-position isomers during bromination, leading to higher purity and yield. google.com Another green approach involves a one-pot reaction using sulfuric acid, which reduces post-treatment steps and wastewater discharge, and employs anisole (B1667542) as a solvent to significantly lower the desulfonation temperature from 200°C to 50-60°C, thereby reducing energy consumption. wipo.int
Microwave-assisted synthesis represents another frontier in green chemistry, offering rapid, high-yielding reactions without the need for organic solvents or metal catalysts for certain aminations. tandfonline.com Furthermore, mechanochemistry, using techniques like ball milling with piezoelectric materials, is emerging as a solvent-minimized, catalyst-free method for halogenation reactions like the Sandmeyer reaction, a classic route to aryl halides from anilines. acs.orgwikipedia.org These advancements point toward a future where the production of this compound can be achieved with a significantly reduced environmental footprint.
Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Halogenated Anilines
| Feature | Traditional Synthesis | Green Chemistry Approach | Reference |
|---|---|---|---|
| Brominating Agent | Liquid Bromine (Hazardous) | Ceric Ammonium Nitrate/KBr | sci-hub.stacs.org |
| Catalysis | Stoichiometric Reagents | Metal-free, Piezoelectric | acs.org |
| Solvent | Dichloromethane, Acetic Anhydride (B1165640) | Water, Ethanol (B145695), Anisole, or Solvent-free | tandfonline.comacs.orgwipo.int |
| Energy Input | High Temperature (e.g., 200°C) | Lower Temperature (e.g., 50-60°C), Microwave | tandfonline.comwipo.int |
| Route Strategy | Direct bromination with selectivity issues | Protecting groups, one-pot reactions | google.comwipo.int |
Exploration of Novel Catalytic Transformations
This compound possesses multiple reaction sites—the amine and two different halogen atoms—making it a versatile substrate for novel catalytic transformations. The carbon-bromine bond is a particularly attractive site for cross-coupling reactions, a cornerstone of modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. nih.gov
Catalytic systems, especially those based on palladium, copper, and nickel, are instrumental in these transformations. For example, the Ullmann coupling reaction, a copper-catalyzed process, can be used to convert carbon-bromine bonds into carbon-nitrogen bonds (amination). mdpi.com This has been demonstrated in the post-functionalization of bromo-substituted polymers, where aniline (B41778) is coupled to a polymer backbone in the presence of copper iodide and L-proline. mdpi.com Such a reaction could be applied to this compound to introduce new amine-containing substituents.
The development of multicomponent reactions catalyzed by transition metals also opens new avenues. nih.gov For instance, systems combining palladium and copper salts can catalyze four-component reactions involving aryl halides, alkynes, amines, and phosphites. nih.gov The amine group of this compound could itself participate as a nucleophile in synergistic catalytic cycles. Aminocatalysis, where the amine substrate is activated to form a nucleophilic enamine or a LUMO-lowered iminium ion, allows for a wide range of stereoselective transformations. nih.govyoutube.com While direct examples involving this compound are not prevalent in the literature, its structural motifs suggest high potential for engagement in these advanced catalytic systems.
Advanced Functionalization for Targeted Applications
The primary driver for research into this compound is its role as a crucial intermediate in the synthesis of high-value molecules, most notably pharmaceuticals. Its structure is a key component in the synthesis of Letermovir, an antiviral medication used to prevent cytomegalovirus (CMV) infections in immunocompromised patients. google.comcphi-online.com The specific arrangement of the bromo, chloro, and fluoro substituents on the aniline ring is essential for the final structure and activity of the drug.
The process of incorporating this aniline derivative into a larger molecule like Letermovir is a prime example of advanced functionalization. The amine group can be diazotized and substituted or used in amide bond formation, while the bromine atom serves as a handle for cross-coupling reactions to build the complex heterocyclic core of the drug. wikipedia.org
Beyond its current use, the structure of this compound makes it a candidate for creating libraries of novel compounds for drug discovery. The strategic placement of three different halogens allows for selective and sequential functionalization. For example, the C-Br bond can be selectively targeted for a coupling reaction, leaving the more robust C-Cl and C-F bonds intact for subsequent modifications. This stepwise functionalization is a powerful strategy for generating molecular diversity and developing new biologically active agents.
Table 2: Functionalization Potential of this compound
| Functional Group | Potential Reaction Type | Application | Reference |
|---|---|---|---|
| Amino Group (-NH₂) | Amide Coupling, Diazotization | Pharmaceutical Synthesis, Heterocycle Formation | wikipedia.org |
| Bromo Group (-Br) | Cross-Coupling (e.g., Ullmann, Suzuki) | C-N or C-C Bond Formation | mdpi.com |
| Chloro Group (-Cl) | Nucleophilic Aromatic Substitution | Introduction of other functional groups | tandfonline.com |
| Fluoro Group (-F) | Generally stable, influences electronics | Modulates physicochemical properties | mdpi.com |
Interdisciplinary Research with Biological Systems (e.g., mechanism of action in general biological pathways without specific clinical data)
The interaction of halogenated compounds with biological systems is a rich area of interdisciplinary research. Halogenation is a common strategy in medicinal chemistry to enhance the pharmacological properties of a drug, such as binding affinity, metabolic stability, and membrane permeability. nih.gov The presence of bromine, chlorine, and fluorine on the aniline scaffold suggests that this compound and its derivatives could have significant interactions with biological macromolecules.
Halogenated anilines have been identified as a novel class of natural products from marine microalgae, indicating that biological systems can produce and interact with such compounds. nih.gov Research has shown that some anilines can cause oxidative DNA damage by increasing levels of markers like 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), which may trigger mutagenic events. wikipedia.org
At the molecular level, halogen atoms can participate in "halogen bonding," a non-covalent interaction between the electrophilic region of a halogen and a nucleophilic site, such as an oxygen or nitrogen atom on a protein or nucleic acid. nih.gov This interaction can be a key determinant in protein-ligand recognition and the stability of biological complexes. nih.gov For example, halogenated quinoline (B57606) derivatives have shown the ability to modulate the activity of cell cycle regulators like p53 and alter the expression of apoptosis-related genes such as BCL-2 and BAX in cancer cell lines. mdpi.com While specific mechanistic studies on this compound itself are not widely published, the principles derived from related halogenated compounds suggest that its derivatives likely exert their biological effects through specific interactions with enzyme active sites or DNA, influenced heavily by the electronic and steric properties of the halogen substituents.
Q & A
Q. What are the standard synthetic routes for 2-Bromo-6-chloro-5-fluoroaniline, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves sequential halogenation of aniline derivatives. For example, bromination and chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or Cl₂ gas under controlled conditions, followed by fluorination with agents like Selectfluor™. Optimization includes adjusting temperature (e.g., 0–5°C for bromination to minimize side reactions), solvent polarity (e.g., DCM for non-polar intermediates), and stoichiometry. Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization improves yield .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify aromatic proton environments and substituent effects. F NMR confirms fluorine position (δ ~ -110 to -130 ppm for aromatic F).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and isotopic patterns (Br/Cl signatures).
- IR : Stretching frequencies for NH₂ (~3400 cm⁻¹) and C-Br (~600 cm⁻¹) confirm functional groups. Cross-referencing with computational predictions (e.g., DFT) enhances accuracy .
Q. What storage conditions prevent degradation of halogenated anilines like this compound?
- Methodological Answer : Store in amber vials at 0–6°C under inert atmosphere (N₂/Ar) to minimize oxidation and hydrolysis. Use desiccants (silica gel) to avoid moisture. Stability tests via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) monitor purity degradation .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For Suzuki-Miyaura couplings, simulate Pd-catalyzed oxidative addition steps to assess C-Br vs. C-Cl bond activation barriers. Solvent effects (e.g., toluene vs. DMF) are modeled using COSMO-RS. Experimental validation via kinetic studies (e.g., monitoring reaction progress with GC-MS) confirms computational predictions .
Q. What strategies resolve contradictions in crystallographic data for highly halogenated aromatic amines?
- Methodological Answer : Use SHELXL for refinement, leveraging twin refinement for twinned crystals and restraints for disordered halogen atoms. High-resolution synchrotron data (λ < 1 Å) improves electron density maps. Compare experimental bond lengths/angles with Cambridge Structural Database (CSD) entries for similar compounds. For ambiguous cases, complementary techniques like powder XRD or solid-state NMR clarify structural features .
Q. How can intermediates like this compound be purified when byproducts have similar physicochemical properties?
- Methodological Answer : Employ orthogonal purification:
- Preparative HPLC : Use a phenyl-hexyl column with gradient elution (MeOH/H₂O + 0.1% TFA) to separate halogenated isomers.
- Crystallization Screening : Test solvent mixtures (e.g., EtOH/water) to exploit differential solubility.
- Derivatization : Convert the amine to a urea or sulfonamide derivative for easier separation, followed by cleavage (e.g., acid hydrolysis) .
Methodological Notes
- Contradiction Analysis : Conflicting NMR/XRD data may arise from polymorphism or solvent inclusion. Use variable-temperature NMR and DSC to identify polymorphs .
- Safety Protocols : Handle in fume hoods with PPE (nitrile gloves, goggles). Spill kits with activated carbon neutralize halogenated amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
